1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by a naphthalene ring system with a phenylsulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dephenylsulfanylated naphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives .
Scientific Research Applications
1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 1-(Phenylsulfanyl)-2,3-dihydro-1H-indene
- 2-Phenylsulfanyl-1,2,3,4-tetrahydroquinoline
- 1-(Phenylsulfanyl)-1,2,3,4-tetrahydroisoquinoline
Comparison: 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific naphthalene ring system, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-phenylsulfanyl-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11,16H,6,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJIGSLELOCUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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